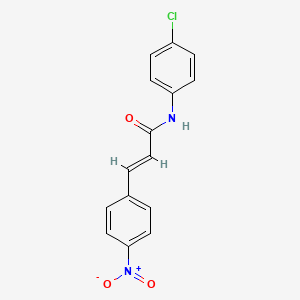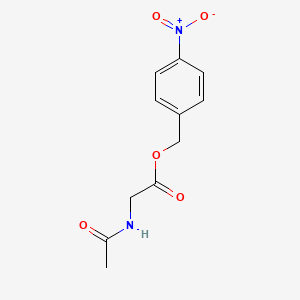![molecular formula C18H22N2O4 B5815649 N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide, also known as NEBIVOLOL, is a beta-blocker drug used in the treatment of hypertension and heart failure. It was first synthesized in 1997 and has been approved for use in many countries. NEBIVOLOL is a highly selective beta-1 adrenergic receptor antagonist that has been shown to have vasodilatory properties, making it a unique beta-blocker.
Mécanisme D'action
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide works by selectively blocking the beta-1 adrenergic receptors in the heart, reducing the heart rate and contractility. It also has vasodilatory properties, which can help to reduce blood pressure. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide is unique among beta-blockers in that it also stimulates the production of nitric oxide, which further contributes to its vasodilatory effects.
Biochemical and Physiological Effects
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to have a number of biochemical and physiological effects. It reduces heart rate and contractility, which can help to reduce the workload on the heart. It also has vasodilatory properties, which can help to reduce blood pressure. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been shown to increase the production of nitric oxide, which can help to improve endothelial function and reduce oxidative stress. It also has anti-inflammatory properties, which may be beneficial in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has several advantages for laboratory experiments. It is a highly selective beta-1 adrenergic receptor antagonist, which can help to reduce off-target effects. It also has vasodilatory properties, which can be useful in studying the effects of changes in blood pressure on physiological processes. However, N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide. One area of interest is its potential use in the treatment of other diseases, such as migraine headaches and COPD. Another area of interest is the development of more efficient synthesis methods for N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide, which could increase its availability for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide and its potential use in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide involves the reaction of 2-methoxy-5-nitrophenylacetic acid with ethyl chloroformate to form the corresponding mixed anhydride. This intermediate is then reacted with (R)-2-amino-1-butanol to give the corresponding amide. The amide is then reduced with sodium borohydride to yield N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide as a racemic mixture. The racemic mixture is then separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has been extensively studied in clinical trials for its efficacy and safety in the treatment of hypertension and heart failure. It has been shown to have a favorable side effect profile compared to other beta-blockers, making it a popular choice for patients with cardiovascular diseases. N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide has also been studied for its potential use in the treatment of other diseases, such as migraine headaches and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-[5-(2-ethylbutanoylamino)-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-12(5-2)17(21)19-13-8-9-15(23-3)14(11-13)20-18(22)16-7-6-10-24-16/h6-12H,4-5H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWANJRJOTFBCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)

![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)


![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
